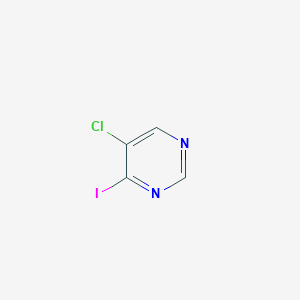
5-Chloro-4-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClIN2 It is a derivative of pyrimidine, characterized by the presence of both chlorine and iodine atoms attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 4-chloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or sodium hydroxide, are used in organic solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Cross-Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
5-Chloro-4-iodopyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-4-iodopyrimidine varies depending on its application:
Biochemical Probes: It can selectively label proteins, such as macrophage migration inhibitory factor (MIF) and its homolog MIF2, enabling the study of their roles in cellular processes.
Therapeutic Agents: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
4-Chloro-5-iodopyrimidine: Similar in structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine with applications in cross-coupling reactions.
Uniqueness: Its dual halogenation makes it particularly versatile in synthetic chemistry .
Propriétés
Formule moléculaire |
C4H2ClIN2 |
|---|---|
Poids moléculaire |
240.43 g/mol |
Nom IUPAC |
5-chloro-4-iodopyrimidine |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-7-2-8-4(3)6/h1-2H |
Clé InChI |
JXSSJBXCURDBHS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





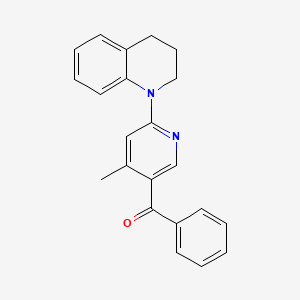
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)

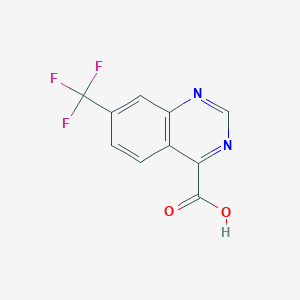
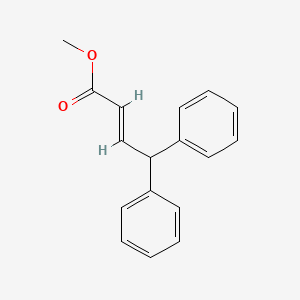
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
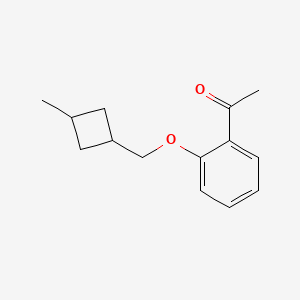
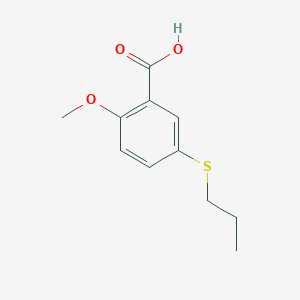
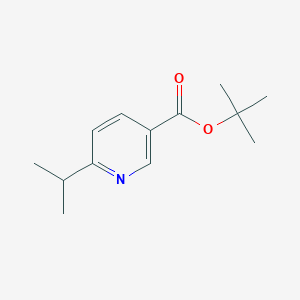
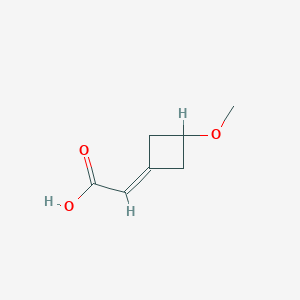
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
